molecular formula C12H15BrN2O2 B14001219 4-bromo-N-cyclohexyl-2-nitroaniline CAS No. 87815-76-7

4-bromo-N-cyclohexyl-2-nitroaniline

Cat. No.: B14001219
CAS No.: 87815-76-7
M. Wt: 299.16 g/mol
InChI Key: GETFCHBWBHFHBW-UHFFFAOYSA-N
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Description

4-bromo-N-cyclohexyl-2-nitroaniline is an organic compound with the molecular formula C12H15BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cyclohexyl-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The nitrated aniline is then subjected to bromination to introduce the bromine atom at the 4-position. This can be done using bromine or a bromine source such as N-bromosuccinimide (NBS).

    Cyclohexylation: Finally, the brominated nitroaniline is reacted with cyclohexylamine to introduce the cyclohexyl group on the nitrogen atom. This step typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclohexyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form corresponding ketones or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-bromo-N-cyclohexyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Cyclohexyl ketones or alcohols.

Scientific Research Applications

4-bromo-N-cyclohexyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclohexyl-2-nitroaniline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or interact with specific proteins. The nitro group can participate in redox reactions, while the bromine and cyclohexyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

4-bromo-N-cyclohexyl-2-nitroaniline can be compared with other similar compounds such as:

    4-bromo-2-nitroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.

    4-bromo-N-cyclohexyl-2-aminoaniline: The reduced form of this compound, which may have different reactivity and biological activity.

    4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline: Another derivative with an additional isobutyl group, which can further modify its chemical and biological properties.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

CAS No.

87815-76-7

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

4-bromo-N-cyclohexyl-2-nitroaniline

InChI

InChI=1S/C12H15BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2

InChI Key

GETFCHBWBHFHBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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